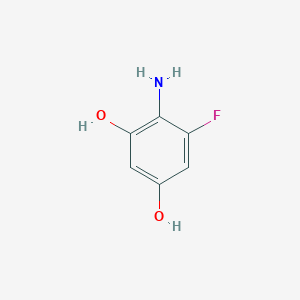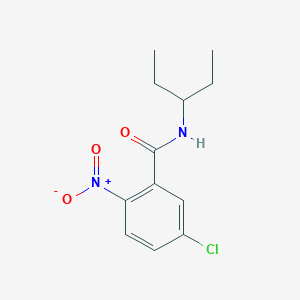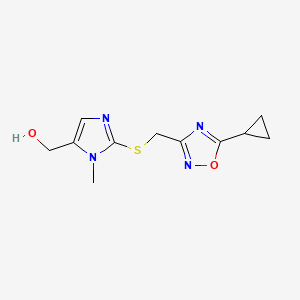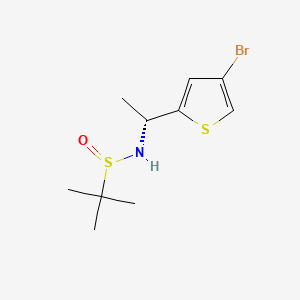
N-((R)-1-(4-Bromothiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(®-1-(4-Bromothiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a bromothiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(®-1-(4-Bromothiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide typically involves the reaction of 4-bromothiophene with an appropriate sulfinamide precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving rigorous purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(®-1-(4-Bromothiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom, forming a thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(®-1-(4-Bromothiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving sulfur-containing compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(®-1-(4-Bromothiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the sulfinamide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-{[(4-Bromothiophen-2-yl)methyl]amino}ethyl)acetamide
- N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)methanesulfonamide
Uniqueness
N-(®-1-(4-Bromothiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide is unique due to its specific combination of a bromothiophene moiety and a sulfinamide group. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. The presence of the bromine atom enhances its reactivity, while the sulfinamide group provides additional sites for interaction with biological targets.
Eigenschaften
Molekularformel |
C10H16BrNOS2 |
|---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H16BrNOS2/c1-7(9-5-8(11)6-14-9)12-15(13)10(2,3)4/h5-7,12H,1-4H3/t7-,15?/m1/s1 |
InChI-Schlüssel |
QFWRAICISAKHJR-ZVHFFGPBSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CS1)Br)NS(=O)C(C)(C)C |
Kanonische SMILES |
CC(C1=CC(=CS1)Br)NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



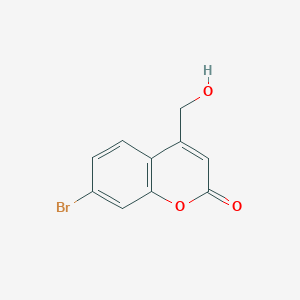
![[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14906642.png)
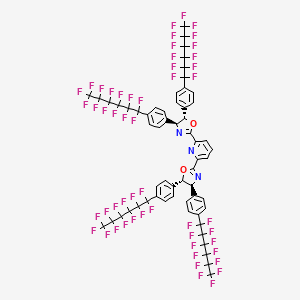
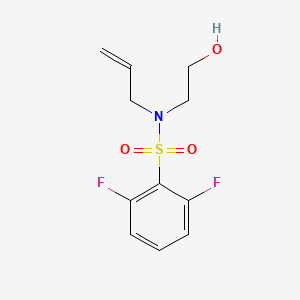
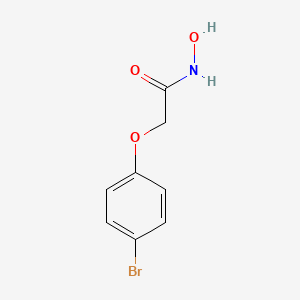

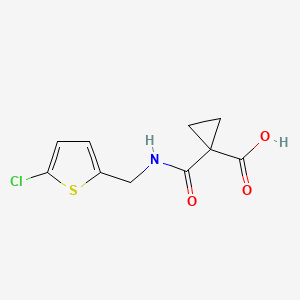
![1-Aminobenzo[d]isothiazol-3-one 1-oxide](/img/structure/B14906666.png)

![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl ((3R)-adamantan-1-yl)carbamate](/img/structure/B14906678.png)
